Disperse Red 4

Description

The exact mass of the compound 9,10-Anthracenedione, 1-amino-4-hydroxy-2-methoxy- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 81265. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-amino-4-hydroxy-2-methoxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO4/c1-20-10-6-9(17)11-12(13(10)16)15(19)8-5-3-2-4-7(8)14(11)18/h2-6,17H,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSPPHHAIMCTKNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C(=C1)O)C(=O)C3=CC=CC=C3C2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3062360 | |

| Record name | 9,10-Anthracenedione, 1-amino-4-hydroxy-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2379-90-0 | |

| Record name | 1-Amino-4-hydroxy-2-methoxy-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2379-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. 60755 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002379900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palanil Pink RF | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81265 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1-amino-4-hydroxy-2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenedione, 1-amino-4-hydroxy-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-amino-4-hydroxy-2-methoxyanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.429 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAVICET PINK RF | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/088YQ1PU8W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Disperse Red 4 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

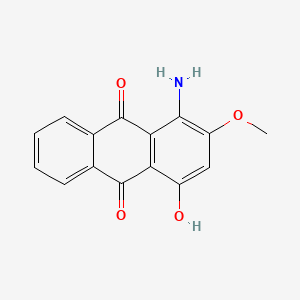

Disperse Red 4, also known by its IUPAC name 1-amino-4-hydroxy-2-methoxyanthracene-9,10-dione, is a synthetic anthraquinone dye. This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, and analytical methodologies. Additionally, it explores the broader context of anthraquinone dyes in drug discovery and toxicology, providing insights relevant to researchers in the life sciences. While this compound is primarily utilized in the textile industry, its core anthraquinone structure is a key pharmacophore in several therapeutic agents, warranting a closer examination of its properties.

Chemical Structure and Identification

This compound is an anthraquinone derivative characterized by amino, hydroxyl, and methoxy functional groups attached to the core aromatic structure.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 1-amino-4-hydroxy-2-methoxyanthracene-9,10-dione |

| CAS Number | 2379-90-0[1] |

| Molecular Formula | C₁₅H₁₁NO₄[1] |

| Molecular Weight | 269.25 g/mol [1] |

| Chemical Structure | Anthraquinone |

| Synonyms | C.I. 60755, Disperse Pink RF, Disperse Brilliant Red RF |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various solvents and experimental conditions.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Bright pink to red powder[1] |

| Melting Point | 224-226 °C |

| Boiling Point | ~567.9 °C (estimated)[2] |

| Density | ~1.465 g/cm³ (estimated)[2] |

| Solubility | Sparingly soluble in water. Soluble in acetone[1] and other organic solvents. |

| LogP | 2.33960 (estimated)[2] |

| pKa | 6.99 ± 0.20 (Predicted) |

Synthesis and Manufacturing

The primary manufacturing method for this compound involves the methylation of 1-amino-2,4-dihydroxyanthracene-9,10-dione.[1] A general synthetic route can also be described starting from 1-aminoanthraquinone.[3]

Logical Workflow for Synthesis:

Experimental Protocol: Synthesis of this compound (Hypothetical)

This protocol is a generalized procedure based on common organic synthesis techniques for similar anthraquinone derivatives.

-

Bromination of 1-Aminoanthraquinone: In a fume hood, dissolve 1-aminoanthraquinone in concentrated sulfuric acid. Cool the mixture in an ice bath. Slowly add a stoichiometric amount of bromine, keeping the temperature below 10°C. Stir the reaction mixture at room temperature until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Hydrolysis: Carefully pour the reaction mixture over crushed ice to precipitate the crude 1-amino-2,4-dibromoanthraquinone. Filter the precipitate, wash with water until neutral, and dry.

-

Selective Hydrolysis: Reflux the crude 1-amino-2,4-dibromoanthraquinone in an aqueous solution of sulfuric acid to selectively hydrolyze the bromine at the 4-position. Monitor the reaction by TLC.

-

Methoxylation: Suspend the resulting 1-amino-2-bromo-4-hydroxyanthraquinone in methanol. Add a base, such as sodium hydroxide or potassium carbonate, and reflux the mixture. The reaction progress can be monitored by TLC.

-

Work-up and Purification: After the reaction is complete, cool the mixture and neutralize it with a suitable acid. The crude this compound will precipitate. Filter the solid, wash with water, and dry. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel.

-

Characterization: Confirm the identity and purity of the final product using techniques such as melting point determination, ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Analytical Methods

The analysis of this compound is essential for quality control and research purposes. High-performance liquid chromatography (HPLC) and UV-Visible spectroscopy are commonly employed techniques.

Experimental Protocol: HPLC-DAD Analysis of this compound (Hypothetical)

This protocol is based on established methods for the analysis of other disperse dyes.

-

Instrumentation: A standard HPLC system equipped with a photodiode array (PDA) detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution is typically used. For example, a mixture of acetonitrile (Solvent B) and an aqueous buffer like 10 mmol ammonium acetate at pH 3.6 (Solvent A).

-

Gradient Program: A typical gradient could be: 0 min 40% B, 7 min 60% B, 17 min 98% B, 24 min 98% B, followed by a return to initial conditions and equilibration.

-

Flow Rate: 0.30 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 5 µL.

-

Detection: Monitor the absorbance at the λmax of this compound (around 500-530 nm) and collect spectra from 210 to 800 nm to ensure peak purity.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent like acetonitrile or methanol. Further dilute with the mobile phase to create calibration standards.

Experimental Protocol: UV-Visible Spectroscopy of this compound (Hypothetical)

-

Instrumentation: A double-beam UV-Visible spectrophotometer.

-

Solvent: A suitable organic solvent in which this compound is soluble, such as methanol or ethanol.

-

Procedure:

-

Prepare a dilute solution of this compound in the chosen solvent.

-

Use the pure solvent as a blank to zero the spectrophotometer.

-

Scan the absorbance of the this compound solution over a wavelength range of approximately 200-800 nm.

-

Identify the wavelength of maximum absorbance (λmax).

-

Expected Spectral Data

-

¹H NMR & ¹³C NMR: The NMR spectra would show characteristic peaks for the aromatic protons and carbons of the anthraquinone core, as well as signals for the amino, hydroxyl, and methoxy groups.

-

FT-IR: The infrared spectrum would exhibit characteristic absorption bands for N-H stretching (amino group), O-H stretching (hydroxyl group), C=O stretching (quinone carbonyls), C-O stretching (methoxy group), and aromatic C-H and C=C stretching.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound (269.25 g/mol ).

Relevance in Drug Development and Toxicology

While this compound itself is not a therapeutic agent, its anthraquinone core is a prominent scaffold in a number of anticancer drugs, including doxorubicin, daunorubicin, and mitoxantrone.[4][5] These drugs exert their effects through mechanisms such as DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species.[4]

Logical Relationship: Anthraquinone Core in Drug Action

The study of simpler anthraquinone derivatives like this compound can provide valuable insights into the structure-activity relationships and toxicological profiles of this class of compounds. For instance, understanding how substitutions on the anthraquinone ring affect DNA binding affinity or redox potential can inform the design of new anticancer agents with improved efficacy and reduced side effects.[4]

Toxicological Profile

Disperse dyes, in general, can be associated with skin sensitization and allergic reactions upon prolonged contact.[6] Some anthraquinone derivatives have also been investigated for potential genotoxicity. The toxicity of this compound is not extensively documented in the context of systemic exposure relevant to drug development. However, as an anthraquinone-based compound, its potential to induce oxidative stress should be considered in any toxicological assessment.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.

-

Handling: Avoid creating dust. Use in a well-ventilated area or in a fume hood.

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials.

-

First Aid:

-

Skin Contact: Wash the affected area with soap and water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

-

Conclusion

This compound is a well-characterized anthraquinone dye with established applications in the textile industry. For researchers in drug development and toxicology, its significance lies in its structural relationship to a class of potent anticancer agents. A thorough understanding of its chemical properties, synthesis, and analysis, as provided in this guide, can serve as a valuable reference for studies involving anthraquinone-based compounds. Further investigation into the specific biological interactions of this compound could provide deeper insights into the broader pharmacological and toxicological implications of this important chemical scaffold.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. This compound | CAS#:2379-90-0 | Chemsrc [chemsrc.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Redefining Anthraquinone-based Anticancer Drug Design through Subtle Chemical Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Advances in the Discovery of Anthraquinone-Based Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scialert.net [scialert.net]

Unveiling the Synthesis of C.I. 60755: A Technical Guide

Introduction: C.I. 60755, chemically known as 1-hydroxy-4-(p-toluidino)anthraquinone and widely recognized as Solvent Violet 13 or Disperse Blue 72, is a synthetic dye with significant applications in the coloring of various plastics and resins. Its vibrant reddish-blue hue and good stability make it a valuable colorant in industries ranging from cosmetics to electronics. This technical guide provides an in-depth exploration of the primary synthesis pathways of C.I. 60755, detailing the reaction mechanisms, experimental protocols, and key quantitative data for researchers, scientists, and professionals in drug development and materials science.

Synthesis Pathways and Mechanisms

The industrial synthesis of C.I. 60755 predominantly revolves around the condensation reaction between a 1,4-disubstituted anthraquinone derivative and p-toluidine. Several variations of this core reaction have been developed to improve yield, purity, and environmental footprint.

Primary Synthesis Route: Condensation of 1,4-Dihydroxyanthraquinone with p-Toluidine

The most common and established method for synthesizing Solvent Violet 13 is the direct condensation of 1,4-dihydroxyanthraquinone (also known as quinizarin) with p-toluidine.[1][2] The reaction can also utilize the leuco form of 1,4-dihydroxyanthraquinone.[1][2]

Reaction Mechanism: The underlying mechanism is a nucleophilic aromatic substitution. The amino group of p-toluidine acts as a nucleophile, attacking one of the carbon atoms bearing a hydroxyl group in the anthraquinone ring. The reaction is often facilitated by a catalyst, such as boric acid, which can activate the anthraquinone substrate. An oxidation step may be required to convert the intermediate back to the anthraquinone chromophore.

A general representation of this synthesis pathway is illustrated below:

Caption: Primary synthesis route of C.I. 60755.

Alternative Synthesis: One-Pot Reaction from 1,4-Dihydroxyanthraquinone and p-Nitrotoluene

An alternative, more environmentally friendly "one-pot" synthesis method has been developed to avoid the direct handling of the highly toxic p-toluidine.[3][4] This process starts with p-nitrotoluene, which is reduced in situ to p-toluidine before condensation with 1,4-dihydroxyanthraquinone.

Reaction Mechanism: This method involves a two-step reaction sequence within a single vessel. First, the nitro group of p-nitrotoluene is reduced to an amino group using a reducing agent, typically iron powder and hydrogen gas.[3][5] The newly formed p-toluidine then undergoes a condensation reaction with 1,4-dihydroxyanthraquinone, as described in the primary route. An oxidation step with air is performed at the end of the reaction.[3][5]

The workflow for this one-pot synthesis is depicted below:

Caption: One-pot synthesis workflow for C.I. 60755.

Experimental Protocols and Data

The following tables summarize quantitative data and experimental conditions from various reported synthesis methods.

Table 1: Reactants and Stoichiometry for One-Pot Synthesis

| Reactant | Role | Mass Ratio (relative to 1,4-dihydroxyanthraquinone) | Reference |

| 1,4-Dihydroxyanthraquinone | Substrate | 1 | [5] |

| Methanol | Solvent | 1.1 - 3.0 | [5] |

| p-Nitrotoluene | Amine Precursor | 0.5 - 0.7 | [5] |

| Iron Powder | Reducing Agent | 0.04 - 0.12 | [5] |

| Boric Acid | Catalyst | 0.1 - 0.3 | [5] |

| Hydrochloric Acid | Post-treatment | 0.2 - 0.8 | [5] |

Table 2: Reaction Conditions for One-Pot Synthesis

| Parameter | Value | Duration | Reference |

| Hydrogenation Reduction Temperature | 50 - 60 °C | Not specified | [5] |

| Insulation Reaction Temperature | 60 - 70 °C | > 2 hours | [5] |

| Condensation Reaction Temperature | 90 - 100 °C | > 5 hours | [5] |

| Beating Temperature (with HCl) | 60 - 70 °C | Not specified | [5] |

Table 3: Synthesis in Ionic Liquid

| Reactant | Quantity | Role | Reference |

| N-butylimidazole | 890 kg | Ionic Liquid Precursor | [2] |

| Zinc Chloride | 44.5 kg | Auxiliary | [2] |

| Ethyl Chloride Gas | 485 kg | Ionic Liquid Precursor | [2] |

| 1,4-Dihydroxyanthraquinone | 820 kg | Substrate | [1] |

| 1,4-Dihydroxyanthraquinone Leuco | 142 kg | Substrate | [1] |

| p-Methylaniline (p-Toluidine) | 430 kg | Nucleophile | [1] |

Table 4: Reaction Conditions and Yield for Ionic Liquid Synthesis

| Parameter | Value | Reference |

| Ionic Liquid Preparation Temperature | Not specified (slow introduction of gas) | [2] |

| Ionic Liquid Heating Temperature | 75 - 85 °C | [2] |

| Condensation Reaction Temperature | 95 - 105 °C | [2] |

| Cooling Temperature for Filtration | 40 - 50 °C | [2] |

| Final Product Yield | 1189 kg (90.2%) | [1] |

| HPLC Purity | 95.63% | [1] |

Detailed Methodologies

One-Pot Synthesis from p-Nitrotoluene:

-

Charge a pressure vessel with methanol, 1,4-dihydroxyanthraquinone, p-nitrotoluene, iron powder, and boric acid.[5]

-

Seal the container and replace the atmosphere with nitrogen.[5]

-

Stir and heat the mixture to 50-60 °C.[5]

-

Introduce hydrogen gas to initiate the hydrogenation reduction of p-nitrotoluene.[5]

-

After the hydrogen uptake ceases, maintain the temperature at 60-70 °C for at least 2 hours.[5]

-

Increase the temperature to 90-100 °C and hold for over 5 hours to facilitate the condensation reaction.[5]

-

After the condensation is complete, cool the mixture and release the pressure.[5]

-

Introduce air to perform an oxidation step.[5]

-

Add hydrochloric acid and stir at 60-70 °C for beating.[5]

-

Filter the resulting solid, wash with water, and dry to obtain Solvent Violet 13.[5]

Synthesis in Ionic Liquid:

-

Prepare the ionic liquid by reacting N-butylimidazole and an auxiliary (e.g., zinc chloride) with chloroethane gas in a high-pressure container.[2]

-

Heat the prepared ionic liquid to 75-85 °C.[2]

-

Add 1,4-dihydroxyanthraquinone, its leuco form, and p-toluidine to the heated ionic liquid.[2]

-

Increase the temperature to 95-105 °C to carry out the condensation reaction.[2]

-

After the reaction, cool the mixture to 40-50 °C.[2]

-

Perform suction filtration to separate the product.[2]

-

The resulting filter cake is subjected to post-treatment, including washing, to obtain the final Solvent Violet 13 product.[2]

Conclusion

The synthesis of C.I. 60755 (Solvent Violet 13) is a well-established process in industrial chemistry, with ongoing developments aimed at improving safety and environmental sustainability. The primary synthesis routes involve the condensation of a 1,4-dihydroxyanthraquinone species with p-toluidine. The one-pot synthesis from p-nitrotoluene represents a significant advancement by avoiding the direct use of highly toxic p-toluidine. The use of ionic liquids as a reaction medium also presents a modern approach to this synthesis. The provided data and protocols offer a comprehensive overview for researchers and professionals engaged in the study and application of this important dye.

References

- 1. Solvent Violet 13 synthesis - chemicalbook [chemicalbook.com]

- 2. Synthesis method of environment-friendly solvent violet 13 with low toxicity and low harm - Eureka | Patsnap [eureka.patsnap.com]

- 3. scispace.com [scispace.com]

- 4. CN105237417B - Synthetic method for solvent violet 13 - Google Patents [patents.google.com]

- 5. CN105237417A - Synthetic method for solvent violet 13 - Google Patents [patents.google.com]

Characterization of 1-amino-4-hydroxy-2-methoxyanthracene-9,10-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of 1-amino-4-hydroxy-2-methoxyanthracene-9,10-dione, a synthetic anthraquinone derivative also known as Disperse Red 4. This document collates available data on its chemical and physical properties, provides detailed experimental protocols for its characterization, and visualizes its synthesis and potential biological interactions. Due to its classification as a disperse dye, this compound has applications in the textile and polymer industries. Furthermore, as an anthraquinone derivative, it holds potential for investigation in medicinal chemistry and drug development, given the known biological activities of this class of compounds, including anticancer, antimicrobial, and antioxidant effects.

Introduction

1-amino-4-hydroxy-2-methoxyanthracene-9,10-dione (this compound) is a brightly colored organic compound belonging to the anthraquinone family. Its molecular structure, featuring amino, hydroxyl, and methoxy functional groups on the core anthraquinone scaffold, is responsible for its characteristic color and its chemical reactivity. While its primary industrial use is as a dye for synthetic fibers such as polyester, the anthraquinone core is a common motif in a variety of biologically active molecules, including some clinically used anticancer agents.[1] This guide aims to provide a detailed summary of the characterization of this compound for researchers interested in its synthesis, analysis, or potential therapeutic applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 1-amino-4-hydroxy-2-methoxyanthracene-9,10-dione is presented in the table below. This data has been compiled from various chemical databases and literature sources.

| Property | Value | Reference(s) |

| IUPAC Name | 1-amino-4-hydroxy-2-methoxyanthracene-9,10-dione | [2] |

| Synonyms | This compound, Navicet Pink RF, C.I. 60755 | [3][4] |

| CAS Number | 2379-90-0 | [3] |

| Molecular Formula | C₁₅H₁₁NO₄ | [3] |

| Molecular Weight | 269.25 g/mol | [3] |

| Appearance | Bright pink or red powder | [3] |

| Melting Point | 224-226 °C | [3] |

| Boiling Point (est.) | 412.39 °C | [3] |

| Solubility | Low water solubility, characteristic of disperse dyes | [5] |

Synthesis

The synthesis of 1-amino-4-hydroxy-2-methoxyanthracene-9,10-dione can be achieved through a multi-step process starting from 1-aminoanthraquinone.[3] A general synthetic route involves the bromination of 1-aminoanthraquinone, followed by hydrolysis and then methoxylation with methanol in the presence of a base.[3] Another described method is the methylation of 1-amino-2,4-dihydroxyanthracene-9,10-dione in acetone with dimethyl sulfate.[4]

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of 1-amino-4-hydroxy-2-methoxyanthracene-9,10-dione. Below are the expected outcomes from various spectroscopic analyses.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of 7-8.5 ppm. A singlet for the methoxy group protons around 3.5-4.0 ppm. Broad signals for the amino and hydroxyl protons, the positions of which can be concentration and solvent dependent. |

| ¹³C NMR | Carbonyl carbons (C9, C10) resonating at >180 ppm. Aromatic carbons in the range of 110-150 ppm. A signal for the methoxy carbon around 55-60 ppm. |

| FTIR | N-H stretching vibrations for the amino group (approx. 3300-3500 cm⁻¹). O-H stretching for the hydroxyl group (broad, approx. 3200-3600 cm⁻¹). C=O stretching for the quinone carbonyls (approx. 1630-1680 cm⁻¹). C-O stretching for the methoxy group (approx. 1000-1300 cm⁻¹). |

| Mass Spectrometry (GC-MS) | The molecular ion peak [M]⁺ at m/z = 269. Fragmentation patterns corresponding to the loss of small molecules such as CO, CH₃, and OCH₃.[2] |

| UV-Vis | Strong absorption in the visible region, responsible for its red color. The λ_max is expected to be in the range of 450-550 nm in a suitable solvent. |

Experimental Protocols

Detailed experimental protocols for the characterization of a solid organic compound like 1-amino-4-hydroxy-2-methoxyanthracene-9,10-dione are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard 300 or 500 MHz NMR spectrometer. Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. Proton decoupling is typically used to simplify the spectrum.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample (approx. 1-2 mg) with dry potassium bromide (approx. 100-200 mg) and pressing the mixture into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Spectrum Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For a relatively volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is appropriate.

-

Mass Analysis: Acquire the mass spectrum, ensuring a mass range that includes the expected molecular ion peak.

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

UV-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol, methanol, or chloroform). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.

-

Spectrum Acquisition: Record the UV-Vis absorption spectrum over a range of 200-800 nm using a spectrophotometer, with the pure solvent as a blank.

-

Data Analysis: Determine the wavelength of maximum absorbance (λ_max).

Potential Biological Activity and Signaling Pathways

While specific biological studies on 1-amino-4-hydroxy-2-methoxyanthracene-9,10-dione are limited, the broader class of anthraquinone derivatives is known to exhibit a range of biological activities.[6] These include antimicrobial, antioxidant, and anticancer properties.[6] The anticancer effects of some anthraquinones are attributed to their ability to intercalate into DNA, inhibit topoisomerase II, and generate reactive oxygen species (ROS), leading to apoptosis.

Conclusion

This technical guide has summarized the key characterization data for 1-amino-4-hydroxy-2-methoxyanthracene-9,10-dione (this compound). The provided information on its physical and chemical properties, along with standardized protocols for its analysis, serves as a valuable resource for researchers. While its primary application is in the dye industry, its structural similarity to biologically active anthraquinones suggests that it may be a compound of interest for further investigation in the field of drug discovery and development. Further research is warranted to fully elucidate its specific biological activities and mechanisms of action.

References

- 1. DISPERSE RED 13(3180-81-2) 1H NMR [m.chemicalbook.com]

- 2. Navicet Pink RF | C15H11NO4 | CID 16927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. This compound | 2379-90-0 | Benchchem [benchchem.com]

- 6. Buy 1-Amino-4-hydroxy-2-(4-hydroxybutoxy)anthracene-9,10-dione | 17869-09-9 [smolecule.com]

Technical Guide: Disperse Red 4 (CAS 2379-90-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 4, identified by the CAS number 2379-90-0, is an anthraquinone-based dye. Its chemical name is 1-amino-4-hydroxy-2-methoxyanthracene-9,10-dione. This document provides a comprehensive overview of its physical and chemical properties, a summary of its synthesis, and an exploration of its known biological effects. The information is intended for professionals in research and development who require a technical understanding of this compound.

Physical and Chemical Data

The following tables summarize the key physical and chemical properties of this compound.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₁NO₄ | [1] |

| Molecular Weight | 269.25 g/mol | [1] |

| Appearance | Red powder | [1] |

| Melting Point | 224-226 °C | [2] |

| Boiling Point | 567.9 °C at 760 mmHg | [] |

| Density | 1.465 g/cm³ | [] |

| Vapor Pressure | 1.68E-13 mmHg at 25°C | [] |

| Refractive Index | 1.705 | [] |

Table 2: Chemical Identifiers and Descriptors

| Identifier/Descriptor | Value | Reference(s) |

| IUPAC Name | 1-amino-4-hydroxy-2-methoxyanthracene-9,10-dione | [] |

| InChI | InChI=1S/C15H11NO4/c1-20-10-6-9(17)11-12(13(10)16)15(19)8-5-3-2-4-7(8)14(11)18/h2-6,17H,16H2,1H3 | [] |

| InChIKey | WSPPHHAIMCTKNN-UHFFFAOYSA-N | [] |

| Canonical SMILES | COC1=C(C2=C(C(=C1)O)C(=O)C3=CC=CC=C3C2=O)N | [] |

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the methylation of 1-Amino-2,4-dihydroxyanthracene-9,10-dione.[1] A more detailed, multi-step synthesis route has also been described, starting from 1-aminoanthraquinone.[2]

General Synthesis Steps:

-

Bromination: 1-aminoanthraquinone is first brominated.

-

Hydrolysis: The brominated intermediate undergoes hydrolysis in a sulfuric acid medium.

-

Methylation: The resulting product is then methylated using methanol in the presence of sodium hydroxide.

-

Purification: The final product, this compound, is isolated through filtration, grinding, and drying.[2]

It is important to note that this represents a summary of the synthesis process, and for detailed experimental parameters, including stoichiometry, reaction conditions, and purification methods, consultation of the primary literature is recommended.

Biological Activity and Toxicology

This compound, as a disperse dye, is primarily of interest in the field of toxicology, particularly concerning its potential as a contact sensitizer.[4]

Cellular Effects

Studies on various disperse dyes have indicated potential impacts on cell viability and mitochondrial function. Exposure of primary keratinocytes and intestinal epithelial cells to certain disperse dyes has been shown to decrease cell viability and alter mitochondrial oxygen consumption and glycolysis, which may be indicative of an inflammatory response.[4]

Toxicological Data

Table 3: Acute Toxicity

| Test | Species | Route | Value | Reference(s) |

| LD50 | Rat | Intraperitoneal | 2600 mg/kg | [2] |

Visualizations

Logical Relationships and Workflows

Caption: A simplified workflow for the synthesis of this compound.

Caption: Potential cellular effects of this compound exposure.

References

Spectroscopic Analysis of C15H11NO4: A Technical Guide for Researchers

Core Topic: Molecular Formula C15H11NO4 Spectroscopic Analysis Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the spectroscopic data for compounds with the molecular formula C15H11NO4. Focusing on the representative compound 4'-Nitroflavanone, this document details the interpretation of its ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data. Furthermore, it outlines the detailed experimental protocols for acquiring this spectroscopic information and presents a logical workflow for compound identification.

Spectroscopic Data Summary for C15H11NO4 (4'-Nitroflavanone)

The following tables summarize the key quantitative data from the spectroscopic analysis of 4'-Nitroflavanone.

Table 1: ¹H NMR Spectroscopic Data of 4'-Nitroflavanone

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 8.25 | d | 8.8 | 2H | H-2', H-6' |

| 7.95 | d | 8.8 | 2H | H-3', H-5' |

| 7.90 | dd | 7.9, 1.6 | 1H | H-5 |

| 7.55 | ddd | 8.7, 7.2, 1.6 | 1H | H-7 |

| 7.10 - 7.00 | m | - | 2H | H-6, H-8 |

| 5.50 | dd | 12.9, 2.9 | 1H | H-2 |

| 3.15 | dd | 17.0, 12.9 | 1H | H-3a |

| 2.90 | dd | 17.0, 2.9 | 1H | H-3b |

Table 2: ¹³C NMR Spectroscopic Data of 4'-Nitroflavanone

| Chemical Shift (δ, ppm) | Assignment |

| 191.0 | C-4 |

| 161.0 | C-8a |

| 148.0 | C-4' |

| 145.0 | C-1' |

| 136.0 | C-7 |

| 128.0 | C-2', C-6' |

| 124.0 | C-3', C-5' |

| 122.0 | C-5 |

| 121.5 | C-4a |

| 118.0 | C-6, C-8 |

| 79.0 | C-2 |

| 45.0 | C-3 |

Table 3: FT-IR Spectroscopic Data of 4'-Nitroflavanone

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1685 | Strong | C=O (ketone) stretch |

| 1600, 1475 | Medium | Aromatic C=C stretch |

| 1520 | Strong | Asymmetric NO₂ stretch |

| 1345 | Strong | Symmetric NO₂ stretch |

| 1220 | Strong | C-O-C (ether) stretch |

Table 4: Mass Spectrometry Data of 4'-Nitroflavanone

| m/z | Relative Intensity (%) | Assignment |

| 269 | 100 | [M]⁺ (Molecular Ion) |

| 223 | 40 | [M - NO₂]⁺ |

| 177 | 25 | [C₉H₅O₃]⁺ |

| 121 | 60 | [C₇H₅O₂]⁺ |

| 120 | 55 | [C₈H₈O]⁺ |

| 92 | 30 | [C₆H₄O]⁺ |

| 77 | 35 | [C₆H₅]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the C15H11NO4 compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, optimizing the spectral resolution.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum using a 400 MHz or higher field spectrometer.

-

Typical acquisition parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

-

Integrate the peaks to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the proton environment.

-

2.1.2. ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of deuterated solvent, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Instrument Setup: Follow the same locking and shimming procedures as for ¹H NMR.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 30° pulse angle, a spectral width of 200-240 ppm, a relaxation delay of 2-5 seconds, and a significantly higher number of scans (e.g., 1024 or more) compared to ¹H NMR.

-

-

Data Processing:

-

Perform Fourier transformation, phasing, and referencing (to the solvent peak) as with ¹H NMR.

-

Analyze the chemical shifts of the resulting singlet peaks to identify the different carbon environments.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid C15H11NO4 compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Instrument Setup:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Ensure the sample compartment is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Dissolve a small amount (approx. 1 mg) of the C15H11NO4 compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of about 100-1000 µg/mL.

-

-

Instrument Setup:

-

Gas Chromatograph (GC):

-

Injector Temperature: 250-280 °C.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min, and hold for several minutes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

-

Data Acquisition:

-

Inject 1 µL of the sample solution into the GC. The compound will be separated from the solvent and any impurities as it passes through the column.

-

The eluted compound enters the MS, where it is ionized and fragmented. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Data Processing:

-

Analyze the total ion chromatogram (TIC) to determine the retention time of the compound.

-

Examine the mass spectrum corresponding to the chromatographic peak.

-

Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.

-

Analyze the fragmentation pattern to gain structural information.[4][5]

-

Visualized Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic identification and characterization of a compound with the molecular formula C15H11NO4.

Caption: Workflow for Spectroscopic Analysis of C15H11NO4.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Disperse Red 4 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Disperse Red 4 in various organic solvents. Due to the limited availability of specific quantitative public data, this document focuses on providing a detailed experimental protocol to enable researchers to determine precise solubility values. Additionally, a summary of qualitatively described solubility is included, along with a visual representation of the experimental workflow.

Introduction to this compound

This compound, with the C.I. number 60755, is an anthraquinone-based dye. Its chemical structure significantly influences its solubility, favoring organic solvents over aqueous media. Understanding its solubility is critical for a variety of applications, including in dyeing processes, ink formulations, and potentially as a model compound in other areas of chemical research.

Quantitative Solubility Data

Table 1: Qualitative Solubility of Disperse Dyes in Organic Solvents

| Solvent | This compound & Similar Dyes |

| Acetone | Soluble |

| Ethanol | Slightly Soluble to Soluble |

| Benzene | Soluble |

| Carbon Tetrachloride | Slightly Soluble |

| Dimethylformamide (DMF) | Soluble |

| Toluene | Slightly Soluble |

This table is a compilation of qualitative descriptions from various sources and is intended for guidance only. For precise applications, quantitative determination is recommended.

Experimental Protocol: Determination of this compound Solubility via UV-Vis Spectrophotometry

This section outlines a detailed methodology for the quantitative determination of this compound solubility in organic solvents. The protocol is adapted from established methods for disperse dyes and relies on the Beer-Lambert Law, which correlates absorbance with concentration[1].

Principle:

A calibration curve is generated by measuring the absorbance of several standard solutions of this compound with known concentrations at its maximum absorbance wavelength (λmax). A saturated solution of this compound is then prepared, and its absorbance is measured. The concentration of the saturated solution, which corresponds to the dye's solubility, is then calculated using the calibration curve[1].

Materials and Equipment:

-

This compound (analytical standard)

-

Organic solvents of interest (analytical grade)

-

UV-Vis Spectrophotometer

-

Volumetric flasks (various sizes)

-

Pipettes (graduated and volumetric)

-

Analytical balance

-

Magnetic stirrer and stir bars

-

Temperature-controlled shaker or water bath

-

Syringe filters (0.45 µm, solvent-compatible)

-

Cuvettes (quartz or glass, appropriate for the solvent)

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a precise amount of this compound and dissolve it in the chosen organic solvent to create a stock solution of a known concentration (e.g., 100 mg/L)[1].

-

Perform serial dilutions of the stock solution to prepare a series of at least five standard solutions with decreasing concentrations[1].

-

-

Determination of Maximum Absorbance Wavelength (λmax):

-

Using one of the standard solutions, scan the UV-Visible spectrum over a relevant wavelength range to determine the λmax, the wavelength at which this compound exhibits the highest absorbance[1].

-

-

Generation of the Calibration Curve:

-

Set the spectrophotometer to the determined λmax.

-

Measure the absorbance of each standard solution, using the pure organic solvent as a blank[1].

-

Plot a graph of absorbance versus concentration for the standard solutions.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²)[1]. An R² value close to 1.0 indicates a good linear fit.

-

-

Preparation of the Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed container to ensure that undissolved solid remains.

-

Agitate the mixture in a temperature-controlled shaker or water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Measurement of Saturated Solution Absorbance:

-

After equilibration, allow the solution to settle.

-

Carefully withdraw a sample of the supernatant and filter it using a syringe filter to remove any undissolved particles.

-

It is likely necessary to dilute the filtered saturated solution with the same organic solvent to ensure the absorbance falls within the linear range of the calibration curve. Record the dilution factor accurately[1].

-

Measure the absorbance of the diluted saturated solution at λmax[1].

-

-

Calculation of Solubility:

-

Use the equation from the calibration curve to calculate the concentration of the diluted saturated solution[1].

-

Multiply this concentration by the dilution factor to determine the actual concentration of the saturated solution. This value represents the solubility of this compound in the specific solvent at that temperature[1].

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Workflow for determining dye solubility.

References

Unveiling the Photophysical Behavior of Disperse Red 4 in Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the photophysical properties of Disperse Red 4 (C.I. 60755), an anthraquinone-based dye. Understanding these properties is crucial for its application in various fields, including advanced material science, formulation development, and biological imaging, where its interaction with light and the surrounding environment dictates its performance and utility. This document outlines the key photophysical parameters, detailed experimental protocols for their measurement, and the underlying principles governing the dye's behavior in solution.

Core Photophysical Properties of this compound

This compound, with its characteristic anthraquinone structure, exhibits interesting photophysical behavior that is highly sensitive to its environment. The key properties that define its interaction with light are its absorption and emission characteristics, the efficiency of its fluorescence (quantum yield), and the duration of its excited state (lifetime). These parameters are significantly influenced by the polarity of the solvent, a phenomenon known as solvatochromism.

Solvatochromism: The Influence of the Molecular Environment

The photophysical properties of this compound are intrinsically linked to the polarity of its surrounding solvent.[1][2] This solvatochromic behavior, the change in absorption or emission spectra with solvent polarity, provides valuable insights into the dye's electronic structure and its interactions with the solvent molecules.[1] Generally, polar solvents can stabilize the excited state of a dye differently than the ground state, leading to shifts in the spectral bands. For many dyes, an increase in solvent polarity can lead to a bathochromic (red) shift in the emission spectrum.[3]

Data Summary

The following tables summarize the key photophysical parameters for this compound in various solvents. Note: Specific experimental data for this compound is not extensively available in the public literature. The following tables are presented as a template for organizing experimentally determined data.

Table 1: Absorption and Emission Maxima of this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | Absorption Maxima (λ_abs) [nm] | Emission Maxima (λ_em) [nm] | Stokes Shift [nm] |

| n-Hexane | 1.88 | (Data to be determined) | (Data to be determined) | (Data to be determined) |

| Toluene | 2.38 | (Data to be determined) | (Data to be determined) | (Data to be determined) |

| Dichloromethane | 8.93 | (Data to be determined) | (Data to be determined) | (Data to be determined) |

| Acetone | 20.7 | (Data to be determined) | (Data to be determined) | (Data to be determined) |

| Ethanol | 24.5 | (Data to be determined) | (Data to be determined) | (Data to be determined) |

| Acetonitrile | 37.5 | (Data to be determined) | (Data to be determined) | (Data to be determined) |

| Dimethyl Sulfoxide (DMSO) | 46.7 | (Data to be determined) | (Data to be determined) | (Data to be determined) |

Table 2: Fluorescence Quantum Yield and Lifetime of this compound in Various Solvents

| Solvent | Fluorescence Quantum Yield (Φ_f) | Excited-State Lifetime (τ_f) [ns] |

| n-Hexane | (Data to be determined) | (Data to be determined) |

| Toluene | (Data to be determined) | (Data to be determined) |

| Dichloromethane | (Data to be determined) | (Data to be determined) |

| Acetone | (Data to be determined) | (Data to be determined) |

| Ethanol | (Data to be determined) | (Data to be determined) |

| Acetonitrile | (Data to be determined) | (Data to be determined) |

| Dimethyl Sulfoxide (DMSO) | (Data to be determined) | (Data to be determined) |

Experimental Protocols

Accurate characterization of the photophysical properties of this compound requires rigorous experimental procedures. The following sections detail the methodologies for key measurements.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths at which this compound absorbs light.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in the desired solvent. From this, create a series of dilutions with absorbances ranging from 0.02 to 0.1 at the absorption maximum to ensure linearity.

-

Instrumentation: Utilize a double-beam UV-Visible spectrophotometer.

-

Measurement:

-

Use a 1 cm path length quartz cuvette.

-

Record a baseline spectrum using the pure solvent.

-

Measure the absorption spectrum of each dilution over a relevant wavelength range (e.g., 300-700 nm).

-

Identify the wavelength of maximum absorbance (λ_abs).

-

Steady-State Fluorescence Spectroscopy

This measurement identifies the emission spectrum of this compound.

Methodology:

-

Sample Preparation: Use the same diluted solutions prepared for the absorption measurements.

-

Instrumentation: Employ a spectrofluorometer equipped with an excitation and an emission monochromator.

-

Measurement:

-

Excite the sample at its absorption maximum (λ_abs).

-

Record the fluorescence emission spectrum, scanning a wavelength range longer than the excitation wavelength (e.g., from λ_abs + 10 nm to 800 nm).

-

Identify the wavelength of maximum emission intensity (λ_em).

-

Ensure that all spectra are corrected for the instrument's wavelength-dependent response.[4]

-

Fluorescence Quantum Yield (Φ_f) Determination (Relative Method)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is commonly employed.[5]

Methodology:

-

Standard Selection: Choose a fluorescence standard with a known quantum yield and with absorption and emission properties that overlap with this compound.[6]

-

Sample Preparation: Prepare a series of dilutions of both the this compound sample and the standard in the same solvent. The absorbances at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[5][6]

-

Data Acquisition:

-

Measure the absorbance of each solution at the chosen excitation wavelength.

-

Record the corrected fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation and emission slit widths) for both the sample and the standard.

-

-

Data Analysis:

-

Integrate the area under the corrected emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

Determine the gradient (slope) of the linear fit for both plots.[5]

-

-

Calculation: Calculate the quantum yield of the sample (Φ_X) using the following equation[5]: Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²) where:

-

Φ_ST is the quantum yield of the standard.

-

Grad_X and Grad_ST are the gradients for the sample and standard, respectively.

-

η_X and η_ST are the refractive indices of the sample and standard solutions (this term becomes 1 if the same solvent is used).[5]

-

Time-Resolved Fluorescence Spectroscopy (Time-Correlated Single Photon Counting - TCSPC)

This technique measures the excited-state lifetime (τ_f) of this compound, which is the average time the molecule spends in the excited state before returning to the ground state.

Methodology:

-

Instrumentation: Utilize a TCSPC system, which includes a pulsed light source (e.g., a laser or LED with a short pulse duration), a fast detector (e.g., a photomultiplier tube), and timing electronics.[7]

-

Sample Preparation: Use a dilute solution of this compound (absorbance < 0.1 at the excitation wavelength).

-

Measurement:

-

Excite the sample with the pulsed light source at a wavelength corresponding to its absorption band.

-

Collect the emitted photons and measure their arrival times relative to the excitation pulse.

-

Acquire data until a sufficient number of photon counts are collected to form a decay histogram.[7]

-

-

Data Analysis:

-

Measure the instrument response function (IRF) using a scattering solution.

-

Fit the fluorescence decay data to an exponential decay model, deconvoluting the IRF. The decay constant from this fit represents the excited-state lifetime (τ_f).[8]

-

Visualizing Photophysical Processes and Workflows

Diagrams are essential tools for visualizing complex photophysical processes and experimental workflows.

Caption: Jablonski diagram illustrating the electronic transitions of a fluorophore.

Caption: Experimental workflow for photophysical characterization of a dye in solution.

References

- 1. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solvent effect on the spectral properties of Neutral Red - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 4. Making sure you're not a bot! [opus4.kobv.de]

- 5. chem.uci.edu [chem.uci.edu]

- 6. iss.com [iss.com]

- 7. paginaspersonales.unam.mx [paginaspersonales.unam.mx]

- 8. chemistry.montana.edu [chemistry.montana.edu]

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of Disperse Red 4

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, specific quantitative data on the thermal stability and degradation profile of Disperse Red 4 (1-amino-4-hydroxy-2-methoxyanthracene-9,10-dione) is limited. This guide provides a comprehensive framework based on the known behavior of structurally similar anthraquinone dyes and standard analytical methodologies. The experimental protocols and potential degradation pathways described herein are intended to serve as a foundational resource for the analysis of this compound.

Introduction

This compound, a member of the anthraquinone dye class, is characterized by its 1-amino-4-hydroxy-2-methoxyanthracene-9,10-dione structure.[1] These dyes are primarily used for coloring hydrophobic fibers such as polyester.[2] The thermal stability of this compound is a critical parameter, influencing its application in high-temperature dyeing processes and the durability of the colored materials. Understanding its degradation profile is essential for assessing the potential environmental and toxicological impact of its degradation products.[3] Anthraquinone dyes are known for their complex and stable structures, which can make them resistant to degradation.[4]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | 1-amino-4-hydroxy-2-methoxyanthracene-9,10-dione | [5] |

| Molecular Formula | C15H11NO4 | [6] |

| Molecular Weight | 269.25 g/mol | [6] |

| CAS Number | 2379-90-0 | [6] |

| Appearance | Bright pink/red powder | [5] |

| Class | Anthraquinone Dye | [1] |

Thermal Stability Analysis

The thermal stability of this compound can be effectively evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). While specific data for this compound is not available, Table 2 provides a hypothetical summary of expected thermal events based on the analysis of other amino-hydroxy substituted anthraquinone dyes.

| Parameter | Expected Value/Range | Analytical Technique | Significance |

| Melting Point (Tm) | 200-250 °C | DSC | Indicates the transition from solid to liquid phase. |

| Onset of Decomposition (Td) | > 250 °C | TGA | The temperature at which significant weight loss begins. |

| Major Weight Loss Step 1 | 250-400 °C | TGA | Corresponds to the cleavage of substituent groups (amino, hydroxyl, methoxy). |

| Major Weight Loss Step 2 | > 400 °C | TGA | Relates to the breakdown of the anthraquinone core structure. |

| Residue at 800 °C | Variable | TGA | Indicates the amount of non-volatile carbonaceous material remaining. |

Degradation Profile

The thermal degradation of this compound is expected to proceed through a series of complex reactions involving the cleavage of its substituent groups and the subsequent breakdown of the anthraquinone nucleus. Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition.

Hypothesized Degradation Pathway:

The degradation of amino-hydroxy-anthraquinone dyes can be initiated by the cleavage of the C-N, C-O, and O-CH3 bonds. The presence of electron-donating amino and hydroxyl groups can influence the degradation mechanism.[4] A possible degradation pathway could involve the initial loss of the methoxy and amino groups, followed by fragmentation of the dihydroxyanthraquinone intermediate. Further heating would lead to the breakdown of the aromatic rings, potentially forming smaller aromatic and aliphatic compounds.

Caption: Hypothesized thermal degradation pathway for this compound.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

5.1. Thermogravimetric Analysis (TGA)

Caption: Workflow for Thermogravimetric Analysis (TGA).

-

Objective: To determine the thermal stability and decomposition temperatures of this compound.

-

Instrumentation: A thermogravimetric analyzer.

-

Procedure:

-

Accurately weigh 3-5 mg of this compound into an alumina crucible.

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20 mL/min for at least 30 minutes to remove any residual oxygen.

-

Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 800 °C at a constant heating rate of 10 °C/min.

-

Record the sample weight as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset temperature of decomposition (Td) and the percentage of weight loss at different temperature ranges.

-

5.2. Differential Scanning Calorimetry (DSC)

Caption: Workflow for Differential Scanning Calorimetry (DSC).

-

Objective: To identify thermal transitions such as melting, crystallization, and decomposition.

-

Instrumentation: A differential scanning calorimeter.

-

Procedure:

-

Accurately weigh 2-3 mg of this compound into an aluminum DSC pan and hermetically seal it.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

-

Execute a heat-cool-heat cycle, for example:

-

Heat from 25 °C to 250 °C at 10 °C/min.

-

Cool from 250 °C to 25 °C at 10 °C/min.

-

Heat from 25 °C to 400 °C at 10 °C/min.

-

-

Record the heat flow as a function of temperature.

-

Analyze the DSC thermogram to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition).

-

5.3. Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

Caption: Workflow for Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS).

-

Objective: To identify the chemical composition of the thermal degradation products.

-

Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.

-

Procedure:

-

Place a small amount of this compound (approximately 0.1-0.5 mg) into a pyrolysis sample cup.

-

Introduce the sample cup into the pyrolyzer.

-

Rapidly heat the sample to a predetermined temperature (e.g., 600 °C) in an inert atmosphere (e.g., helium) for a short duration (e.g., 30 seconds).

-

The volatile and semi-volatile pyrolysis products are transferred directly to the GC injection port.

-

Separate the components using a suitable capillary column (e.g., a non-polar column).

-

Detect and identify the separated components using the mass spectrometer.

-

Compare the resulting mass spectra with a library (e.g., NIST) to identify the degradation products.

-

Conclusion

This technical guide provides a comprehensive overview of the anticipated thermal stability and degradation profile of this compound, based on the characteristics of related anthraquinone dyes. The detailed experimental protocols for TGA, DSC, and Py-GC/MS offer a robust framework for researchers to conduct specific analyses on this compound. The provided diagrams for the hypothesized degradation pathway and experimental workflows serve as visual aids to understand the processes involved. It is imperative that future research focuses on generating specific experimental data for this compound to validate these hypotheses and provide a more complete understanding of its thermal behavior. Such data will be invaluable for optimizing its industrial applications and assessing its environmental footprint.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Detection and toxicity modeling of anthraquinone dyes and chlorinated side products from a colored smoke pyrotechnic reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bacterial degradation of anthraquinone dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. worlddyevariety.com [worlddyevariety.com]

A Technical Guide to the Historical Development of Anthraquinone-Based Disperse Dyes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical development of anthraquinone-based disperse dyes, providing a comprehensive overview of their synthesis, physicochemical properties, and key advancements. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who are interested in the rich history and chemistry of these significant industrial colorants.

Introduction: The Dawn of Synthetic Dyes for Hydrophobic Fibers

The advent of synthetic fibers in the early 20th century, particularly cellulose acetate, presented a new challenge for the dyeing industry. Existing water-soluble dyes, suitable for natural fibers like cotton and wool, had poor affinity for these new hydrophobic materials. This necessity spurred the invention of a new class of dyes: disperse dyes.[1] These dyes are non-ionic, sparingly soluble in water, and are applied from a fine aqueous dispersion.[2] The dye molecules are able to penetrate and color the hydrophobic fiber, a process driven by Van der Waals and dipole forces at elevated temperatures.[2]

The history of disperse dyes began in 1923-24.[2] Among the various chemical classes of disperse dyes, those based on the anthraquinone scaffold have played a pivotal role due to their brilliant colors, good fastness properties, and excellent chemical stability.[3][4] This guide focuses on the historical development of these important colorants.

Early Milestones in Anthraquinone-Based Disperse Dyes

The journey of anthraquinone dyes predates the invention of disperse dyes, with natural anthraquinone dyes like alizarin being used for centuries.[5] The first synthetic anthraquinone dye was produced in 1869.[5] However, the specific application of anthraquinones as disperse dyes for synthetic fibers marked a significant milestone.

A key moment in this history was the development of the first anthraquinone disperse dye, Serisol Brilliant Blue BG, by Yorkshire in 1936. This dye was later registered as C.I. Disperse Blue 3.[6] The fundamental structure of many early anthraquinone disperse dyes consists of an anthraquinone core substituted with amino or hydroxyl groups, which act as auxochromes to impart color.[3]

Synthesis of Key Early Anthraquinone-Based Disperse Dyes

The synthesis of anthraquinone-based disperse dyes historically revolves around the modification of the basic anthraquinone structure through electrophilic substitution and subsequent nucleophilic displacement reactions. Key intermediates such as 1-aminoanthraquinone and 1,4-diaminoanthraquinone are central to the production of a wide array of these dyes.

Synthesis of 1-Aminoanthraquinone

1-Aminoanthraquinone is a crucial precursor for many red and blue disperse dyes. One of the common historical synthetic routes involves the reduction of 1-nitroanthraquinone.

Experimental Protocol: Synthesis of 1-Aminoanthraquinone

-

Reaction: Reduction of 1-nitroanthraquinone.

-

Reagents: 1-nitroanthraquinone, sodium sulfide.

-

Procedure: A suspension of 1-nitroanthraquinone in an aqueous solution of sodium sulfide is heated under reflux. The nitro group is reduced to an amino group. The resulting 1-aminoanthraquinone precipitates out of the solution upon cooling and is then collected by filtration, washed with water, and dried.

Synthesis of 1,4-Diaminoanthraquinone (C.I. Disperse Violet 1)

1,4-Diaminoanthraquinone, also known as C.I. Disperse Violet 1, is another vital intermediate and a dye in its own right. A common synthetic method is the amination of 1,4-dihydroxyanthraquinone (quinizarin).

Experimental Protocol: Synthesis of 1,4-Diaminoanthraquinone

-

Reaction: Amination of 1,4-dihydroxyanthraquinone.

-

Reagents: 1,4-dihydroxyanthraquinone, aqueous ammonia, sodium dithionite (as a reducing agent).

-

Procedure: 1,4-Dihydroxyanthraquinone is heated in an autoclave with an excess of aqueous ammonia in the presence of sodium dithionite. The reaction mixture is heated to a temperature of 150-200°C. The hydroxyl groups are replaced by amino groups. After the reaction is complete, the mixture is cooled, and the 1,4-diaminoanthraquinone is isolated by filtration, washed, and dried.[7][8][9]

Synthesis of C.I. Disperse Red 9 (1-Methylaminoanthraquinone)

C.I. Disperse Red 9 is a simple yet important red disperse dye. It can be synthesized from 1-chloroanthraquinone or anthraquinone-1-sulfonic acid by reaction with methylamine.

Experimental Protocol: Synthesis of C.I. Disperse Red 9

-

Reaction: Amination of 1-chloroanthraquinone with methylamine.

-

Reagents: 1-chloroanthraquinone, aqueous methylamine solution, a copper catalyst (e.g., copper(II) sulfate).

-

Procedure: 1-chloroanthraquinone is heated with an aqueous solution of methylamine in an autoclave at a temperature of 150-200°C in the presence of a copper catalyst. The chloro group is displaced by the methylamino group. After the reaction, the product is isolated by filtration, washed with dilute acid to remove excess methylamine, and then with water, and finally dried.

Synthesis of C.I. Disperse Blue 3 (1,4-bis(methylamino)anthraquinone)

C.I. Disperse Blue 3 is a historically significant bright blue disperse dye. A common synthesis route involves the reaction of leucoquinizarin (1,4-dihydroxy-9,10-anthracenedione, reduced form) with methylamine followed by oxidation.

Experimental Protocol: Synthesis of C.I. Disperse Blue 3

-

Reaction: Amination of leucoquinizarin with methylamine and subsequent oxidation.

-

Reagents: Leucoquinizarin, aqueous methylamine, an oxidizing agent (e.g., air or sodium m-nitrobenzenesulfonate).

-

Procedure: Leucoquinizarin is heated with an aqueous solution of methylamine. The hydroxyl groups are substituted by methylamino groups. The resulting leuco-1,4-bis(methylamino)anthraquinone is then oxidized back to the quinone form by bubbling air through the reaction mixture or by the addition of an oxidizing agent. The C.I. Disperse Blue 3 product is then filtered, washed, and dried.[10][11]

Physicochemical Properties of Early Anthraquinone Disperse Dyes

The color and dyeing properties of anthraquinone disperse dyes are intrinsically linked to their molecular structure. The introduction of electron-donating groups like amino and hydroxyl groups at the α-positions (1, 4, 5, 8) of the anthraquinone nucleus is crucial for the development of color. These substituents cause a bathochromic shift (a shift to longer wavelengths) of the absorption maximum, moving the absorption from the UV region into the visible spectrum.

The following tables summarize some of the key physicochemical and fastness properties of a few historically significant anthraquinone disperse dyes.

Table 1: Physicochemical Properties of Selected Early Anthraquinone Disperse Dyes

| C.I. Name | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | λmax (nm) | Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) | Solubility |

| Disperse Red 9 | 1-(Methylamino)anthraquinone | C₁₅H₁₁NO₂ | 237.25 | 170-172 | ~505 | ~13,000-14,000 | Soluble in acetone, ethanol; slightly soluble in benzene, carbon tetrachloride; insoluble in water.[3][5][12][13][14] |

| Disperse Blue 3 | 1,4-bis(methylamino)anthraquinone | C₁₆H₁₄N₂O₂ | 266.29 | 187 | ~565, ~610 | Not widely reported | Soluble in acetone, ethanol, benzene; slightly soluble in carbon tetrachloride; insoluble in water.[7][10][11][15] |

| Disperse Red 11 | 1,4-Diamino-2-methoxy-anthraquinone | C₁₅H₁₂N₂O₃ | 268.27 | 204-206 | ~530 | Not widely reported | Soluble in acetone, ethanol. |

| Disperse Blue 1 | 1,4,5,8-Tetraaminoanthraquinone | C₁₄H₁₂N₄O₂ | 268.27 | >300 | ~600 | Not widely reported | Sparingly soluble in organic solvents. |

Table 2: Fastness Properties of Selected Early Anthraquinone Disperse Dyes on Polyester

| C.I. Name | Light Fastness (ISO 105-B02) | Sublimation Fastness (ISO 105-P01) | Washing Fastness (ISO 105-C06) |

| Disperse Red 9 | 4 | 3-4 | 4 |

| Disperse Blue 3 | 4-5 | 3 | 4 |

| Disperse Red 11 | 4-5 | 4 | 4-5 |

| Disperse Blue 1 | 5-6 | 2-3 | 4 |

(Fastness ratings are on a scale of 1 to 5, with 5 being the best, except for light fastness which is on a scale of 1 to 8)

Visualizing the Synthesis: Key Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the core synthetic pathways for key anthraquinone disperse dye intermediates and final products.

Caption: Synthesis of 1-Aminoanthraquinone.

Caption: Synthesis of 1,4-Diaminoanthraquinone.

Caption: Synthesis of C.I. Disperse Red 9 and C.I. Disperse Blue 3.

Conclusion